(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound “(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a thiazole ring at position 1, a 4-methylphenyl group at position 5, and a hydroxy(phenyl)methylidene substituent at position 2. The (4E)-configuration of the methylidene group is critical for stereochemical stability and intermolecular interactions .
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-7-9-14(10-8-13)17-16(18(24)15-5-3-2-4-6-15)19(25)20(26)23(17)21-22-11-12-27-21/h2-12,17,24H,1H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVGPGSHYYPOI-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C21H16N2O3S
- Molecular Weight: 376.43 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The structure features a pyrrolidine ring substituted with a thiazole moiety and various phenolic groups, which are pivotal for its biological activity.
Antimicrobial Activity
Studies have indicated that thiazole-containing compounds exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 10 μg/mL |
| Bacillus subtilis | 15 μg/mL |
The presence of electron-withdrawing groups on the aromatic rings enhances the antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that favors increased lipophilicity and reactivity against bacterial cell walls .
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against HIV-1 protease. In vitro studies revealed that derivatives of this compound can inhibit the enzyme effectively:
| Compound | IC50 (nM) | Ki (pM) |
|---|---|---|
| Parent Compound | 69 | 25 |
| Modified Derivative | 33 | 15 |
These findings suggest that modifications to the thiazole and pyrrolidine rings can significantly enhance antiviral activity .
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results. In cell line studies, it exhibited cytotoxic effects against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung carcinoma) | 5.0 |
| MCF-7 (breast carcinoma) | 7.5 |
| HeLa (cervical carcinoma) | 6.0 |
Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Enzyme Inhibition
The compound acts primarily through enzyme inhibition, particularly targeting proteases involved in viral replication and cancer cell proliferation. The structural features allow it to fit into the active sites of these enzymes, blocking substrate access and thereby inhibiting their activity.
Apoptosis Induction
In cancer cells, the compound triggers intrinsic apoptotic pathways leading to cell death. This is mediated through mitochondrial membrane potential disruption and subsequent caspase activation.
Case Studies
- Antiviral Efficacy in HIV Models
- Cytotoxicity Against Cancer Cell Lines
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of pyrazolo[3,4-d]triazines exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that compounds within this class can inhibit CDK2 activity, leading to reduced proliferation of cancer cells such as breast cancer (MCF-7) and hepatocellular carcinoma cells .
Antimicrobial Properties
Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate has also demonstrated antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In experimental models, it has shown the ability to reduce inflammatory markers and cytokine production in response to stimuli such as lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Royal Society of Chemistry explored the synthesis of pyrazolo[3,4-d]triazine derivatives and their anticancer activity. The results indicated that certain modifications to the ethyl ester group enhanced the potency against cancer cell lines. The study highlighted the structure-activity relationship (SAR), suggesting that further optimization could lead to more effective anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate was tested against multiple bacterial strains. Results showed significant inhibition zones compared to control groups. This study underlined the compound's potential as a scaffold for developing new antimicrobial therapies .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Optimization: The high yield (77.3%) of the methylamino-substituted pyrrolidine-2,3-dione (Row 2) highlights the efficacy of amine-mediated condensations for this scaffold . Similar strategies could be applied to the target compound.
- Structural Insights: The E-configuration of the methylidene group in the target compound is critical for avoiding steric clashes, as seen in analogous (4E)-configured systems .
- Biological Potential: Thiazole-containing derivatives often exhibit enhanced bioactivity; the target compound’s thiazole ring may synergize with the pyrrolidine-2,3-dione core for antimicrobial or enzyme-inhibitory effects .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione, and what key steps ensure high purity? A: The synthesis typically involves multi-step reactions, including:
- Core formation: Cyclization of pyrrolidine-2,3-dione derivatives using reagents like sodium ethoxide or ethyl bromide for substitutions .
- Functionalization: Introduction of thiazole and aryl groups via nucleophilic addition or cross-coupling reactions. For example, the thiazole moiety is often introduced using 1,3-thiazol-2-amine derivatives under reflux conditions in ethanol or toluene .
- Purification: Column chromatography (silica gel, eluents: dichloromethane/methanol) and recrystallization (DMF-acetic acid mixtures) are critical for isolating the product in >95% purity .
Key validation: NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry confirm structural integrity .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yields of the target compound in multi-step syntheses? A:
- Catalyst screening: Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity. For example, palladium acetate improves coupling efficiency in aryl-thiazole bond formation .
- Solvent effects: Polar aprotic solvents (DMF, chloroform) stabilize intermediates during cyclization .
- Temperature control: Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of the pyrrolidine-dione core) .
Methodology: Use design of experiments (DoE) to assess interactions between variables (e.g., solvent polarity, catalyst loading) .
Basic Structural Characterization
Q: Which spectroscopic and crystallographic techniques are essential for confirming the stereochemistry and substituent positions? A:
- NMR spectroscopy: ¹H NMR identifies E/Z isomerism via coupling constants (e.g., J = 12–16 Hz for trans-configuration in the methylidene group) .
- X-ray crystallography: SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for the (4E) stereodescriptor .
- IR spectroscopy: Confirms carbonyl (C=O) stretching vibrations (1700–1750 cm⁻¹) and hydroxyl groups (broad peaks at 3200–3400 cm⁻¹) .
Advanced Structural Analysis
Q: How can crystallographic data resolve contradictions in proposed molecular geometries? A:
- ORTEP-3 GUI: Visualizes thermal ellipsoids and hydrogen-bonding networks to validate spatial arrangements .
- Twinning analysis: SHELXL refines high-resolution data to distinguish between pseudosymmetry and true crystallographic symmetry .
- Validation tools: PLATON checks for missed symmetry and validates hydrogen-bonding patterns .
Biological Activity and Mechanism
Q: What methodologies are used to investigate the compound’s interaction with biological targets (e.g., enzymes)? A:
- Enzyme assays: Measure inhibition kinetics (e.g., IC₅₀) against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Docking studies: AutoDock Vina or Schrödinger Suite models binding modes, focusing on the thiazole and phenyl groups as pharmacophores .
- SAR studies: Compare derivatives with modified substituents (e.g., methoxy vs. nitro groups) to identify critical functional groups .
Advanced Structure-Activity Relationship (SAR)
Q: How can SAR studies resolve contradictions in reported biological activity data? A:
- Pharmacophore mapping: Identify essential moieties (e.g., the hydroxy(phenyl)methylidene group) via 3D-QSAR using CoMFA or CoMSIA .
- In vitro vs. in vivo correlation: Adjust solubility (e.g., PEGylation) to reconcile discrepancies between cell-based assays and animal models .
- Metabolic profiling: LC-MS/MS detects active metabolites that may contribute to observed effects .
Computational Modeling
Q: Which computational methods predict the compound’s reactivity and stability under physiological conditions? A:
- DFT calculations: Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD): GROMACS simulates interactions with lipid bilayers to assess membrane permeability .
- pKa prediction: ChemAxon or ACD/Labs estimates ionization states affecting bioavailability .
Data Contradiction Analysis
Q: How should researchers address conflicting reports on the compound’s stability or reactivity? A:
- Controlled degradation studies: HPLC monitors decomposition under varying pH/temperature to identify labile sites (e.g., the dione ring) .
- Isotope labeling: ¹³C-labeled analogs track degradation pathways via NMR .
- Peer validation: Reproduce experiments using identical reagents (e.g., sodium ethoxide from Sigma-Aldrich vs. TCI) to rule out supplier-dependent variability .
Stability Under Experimental Conditions
Q: What protocols ensure the compound’s stability during long-term storage or in vitro assays? A:
- Storage: -20°C under argon in amber vials to prevent photodegradation and oxidation .
- Buffering: Use PBS (pH 7.4) with 0.01% BSA to prevent aggregation in aqueous solutions .
- Accelerated stability testing: Stress samples at 40°C/75% RH for 4 weeks to simulate long-term storage .
Advanced Degradation Pathways
Q: How can researchers elucidate the degradation mechanisms of this compound? A:
- LC-HRMS: Identifies degradation products (e.g., hydrolyzed dione rings) with ppm-level accuracy .
- Kinetic modeling: Determine activation energy (Ea) via Arrhenius plots to predict shelf life .
- Mechanistic probes: Add radical scavengers (e.g., BHT) to distinguish between oxidative vs. hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
